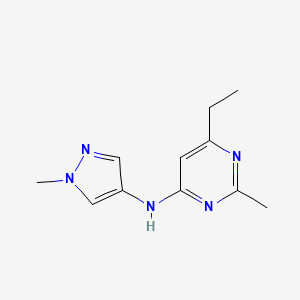![molecular formula C11H17N3O2 B7581484 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid, also known as EPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of amino acids and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid is not fully understood. However, it has been shown to modulate the activity of glutamate receptors in the brain, which play a key role in the regulation of neuronal activity. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and inhibit its activity, leading to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has also been shown to reduce the levels of malondialdehyde (MDA), a marker of oxidative stress, and increase the levels of superoxide dismutase (SOD), an antioxidant enzyme. In addition, 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
实验室实验的优点和局限性
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a suitable compound for pharmacological studies. However, there are also some limitations to using 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the exact mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid is not fully understood, which may complicate its use in certain studies.
未来方向
There are several future directions for the study of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid and its effects on neuronal activity. Overall, the study of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has the potential to lead to the development of novel therapies for a range of diseases.
合成方法
The synthesis of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid involves the reaction of 6-ethyl-2-methylpyrimidin-4-amine with chloroacetic acid in the presence of a base. The resulting product is then treated with methylamine to yield 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid. The synthesis of 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been optimized for high yield and purity, making it a suitable compound for scientific research.
科学研究应用
3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anxiolytic effects in animal models. 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid has been shown to have antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of a range of diseases.
属性
IUPAC Name |
3-[(6-ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-9-7-10(13-8(2)12-9)14(3)6-5-11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSURBYSUCNALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)
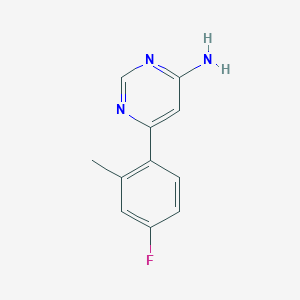
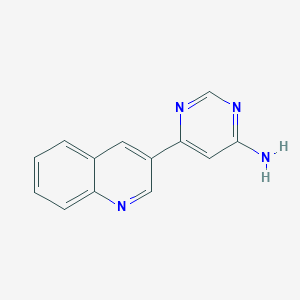
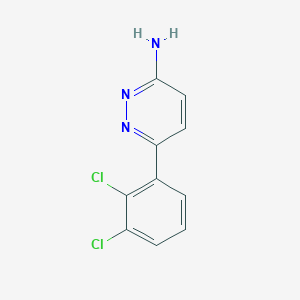
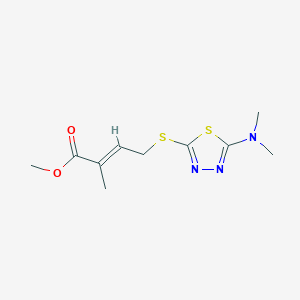
![3-[[4-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581447.png)
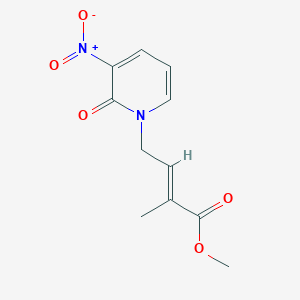
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)

